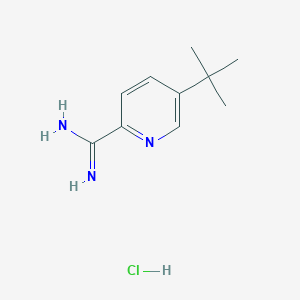
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a chlorinating agent and an alkylating agent. The general steps are as follows:
Chlorination: A pyridazinone derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Alkylation: The chlorinated intermediate is then reacted with 2-pentanol in the presence of a base (e.g., potassium carbonate) to form the 5-(pentan-2-yloxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar chlorination and alkylation steps, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may target the chlorine atom, converting it to a hydrogen atom.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Hydroxylated pyridazinone derivatives.
Reduction: Dechlorinated pyridazinone.
Substitution: Amino or thiol-substituted pyridazinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-5-(methoxy)pyridazin-3(2H)-one
- 4-chloro-5-(ethoxy)pyridazin-3(2H)-one
- 4-chloro-5-(butoxy)pyridazin-3(2H)-one
Uniqueness
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is unique due to the presence of the pentan-2-yloxy group, which may impart distinct physicochemical properties and biological activities compared to its shorter or longer alkoxy analogs.
Propriétés
Numéro CAS |
1346697-51-5 |
|---|---|
Formule moléculaire |
C9H13ClN2O2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
5-chloro-4-pentan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-6(2)14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
RSVGFERQJCZHDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC1=C(C(=O)NN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)






